HPGD Inhibition Potency (IC₅₀ = 68 nM): A 28-Fold Selectivity Window Over ALDH1A1 That Distinguishes This Compound From Selective ALDH1A1 Inhibitors Like NCT-501
1-(2-Hydroxypropyl)cyclopropanol inhibits human 15-hydroxyprostaglandin dehydrogenase (HPGD) with an IC₅₀ of 68 nM as measured in a fluorescence-based biochemical assay using PGE₂ as substrate with a 15-minute pre-incubation [1]. Against ALDH1A1, the same compound exhibits an IC₅₀ of 1,920 nM under comparable assay conditions (NAD⁺/propionaldehyde substrate, 15-minute pre-incubation, UV-fluorescence detection), yielding a 28.2-fold selectivity ratio for HPGD over ALDH1A1 [1]. By contrast, the potent and selective ALDH1A1 inhibitor NCT-501 (CAS 1802088-50-1) shows an IC₅₀ of 40 nM against ALDH1A1 but displays IC₅₀ >57,000 nM against HPGD, representing a >1,425-fold preference in the opposite direction . This inverted selectivity profile means that 1-(2-hydroxypropyl)cyclopropanol and NCT-501 are functionally non-interchangeable for any experimental system where HPGD modulation is the primary endpoint.
| Evidence Dimension | HPGD inhibitory potency and selectivity ratio over ALDH1A1 |
|---|---|
| Target Compound Data | HPGD IC₅₀ = 68 nM; ALDH1A1 IC₅₀ = 1,920 nM; HPGD selectivity ratio = 28.2-fold |
| Comparator Or Baseline | NCT-501: HPGD IC₅₀ >57,000 nM; ALDH1A1 IC₅₀ = 40 nM; ALDH1A1 selectivity ratio >1,425-fold |
| Quantified Difference | 1-(2-Hydroxypropyl)cyclopropanol is at least 838-fold more potent against HPGD than NCT-501; selectivity direction is inverted (HPGD-preferring vs. ALDH1A1-preferring) |
| Conditions | Biochemical fluorescence assay; human recombinant enzyme; PGE₂ substrate for HPGD; NAD⁺/propionaldehyde for ALDH1A1; 15-minute pre-incubation |
Why This Matters
For research groups studying prostaglandin-mediated signaling in inflammation, tissue regeneration, or cancer biology, this compound's HPGD-preferring profile offers a target engagement pathway that selective ALDH1A1 inhibitors cannot provide, directly impacting procurement decisions for HPGD-focused screening cascades.
- [1] BindingDB. BDBM50445534 (CHEMBL3103021). Affinity Data: HPGD IC₅₀ = 68 nM; ALDH1A1 IC₅₀ = 1.92E+3 nM. Assay: Inhibition of human HPGD using PGE₂ as substrate after 15 min by fluorescence assay; Inhibition of ALDH1A1 using NAD⁺/propionaldehyde after 15 min by UV-fluorescence assay. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50445534 View Source
